Cas no 132207-04-6 (3H-Imidazo4,5-cquinolin-4-amine)

3H-Imidazo4,5-cquinolin-4-amine 化学的及び物理的性質
名前と識別子
-
- 3H-Imidazo[4,5-c]quinolin-4-amine
- 2-(difluoromethoxy)-4-fluoroaniline
- CHEMBL19191
- WUUCVVFSWNXYRD-UHFFFAOYSA-N
- 1H-Imidazo[4,5-c]quinolin-4-ylamine
- 132207-04-6
- AMY37270
- SCHEMBL212131
- CS-B1117
- PD179578
- 1H-Imidazo[4,5-c]quinolin-4-ylamine;HCl
- DB-183426
- imidazo(4,5-c)quinolin 4-amine
- imidazo[4,5-c]quinolin-4-amine
- HQBUPOAKJGJGCD-UHFFFAOYSA-N
- D77255
- BDBM50011593
- SB22857
- 1H-Imidazo[4,5-c]quinolin-4-amine
- 1h-imidazo-[4,5-c]quinolin-4-amine
- SCHEMBL482926
- 3H-Imidazo4,5-cquinolin-4-amine
-
- MDL: MFCD00895494
- インチ: InChI=1S/C10H8N4/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H2,11,14)(H,12,13)
- InChIKey: HQBUPOAKJGJGCD-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=C(C(=N2)N)NC=N3
計算された属性
- せいみつぶんしりょう: 184.074896272g/mol
- どういたいしつりょう: 184.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 67.6Ų
3H-Imidazo4,5-cquinolin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM228437-5g |
1H-Imidazo[4,5-c]quinolin-4-amine |
132207-04-6 | 95+% | 5g |
$2240 | 2022-06-13 | |
Chemenu | CM228437-1g |
1H-Imidazo[4,5-c]quinolin-4-amine |
132207-04-6 | 95+% | 1g |
$9100 | 2021-08-04 | |
TRC | I387600-50mg |
3H-Imidazo[4,5-c]quinolin-4-amine |
132207-04-6 | 50mg |
$178.00 | 2023-05-18 | ||
Chemenu | CM228437-1g |
1H-Imidazo[4,5-c]quinolin-4-amine |
132207-04-6 | 95+% | 1g |
$7000 | 2022-09-03 | |
A2B Chem LLC | AE36023-250mg |
1H-Imidazo[4,5-c]quinolin-4-amine |
132207-04-6 | 250mg |
$525.00 | 2024-04-20 | ||
eNovation Chemicals LLC | D950721-5g |
1H-Imidazo[4,5-c]quinolin-4-amine |
132207-04-6 | 95% | 5g |
$2870 | 2025-02-25 | |
TRC | I387600-100mg |
3H-Imidazo[4,5-c]quinolin-4-amine |
132207-04-6 | 100mg |
$316.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D950721-5g |
1H-Imidazo[4,5-c]quinolin-4-amine |
132207-04-6 | 95% | 5g |
$2870 | 2025-02-20 | |
TRC | I387600-10mg |
3H-Imidazo[4,5-c]quinolin-4-amine |
132207-04-6 | 10mg |
$75.00 | 2023-05-18 | ||
TRC | I387600-25mg |
3H-Imidazo[4,5-c]quinolin-4-amine |
132207-04-6 | 25mg |
$110.00 | 2023-05-18 |
3H-Imidazo4,5-cquinolin-4-amine 関連文献
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Alice Comberlato,Kaltrina Paloja,Maartje M. C. Bastings J. Mater. Chem. B 2019 7 6321
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Euna Yoo,Breanna M. Crall,Rajalakshmi Balakrishna,Subbalakshmi S. Malladi,Lauren M. Fox,Alec R. Hermanson,Sunil A. David Org. Biomol. Chem. 2013 11 6526
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Leon Bixenmann,Judith Stickdorn,Lutz Nuhn Polym. Chem. 2020 11 2441
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Lijie Wang,Jamie Ferguson,Fanlong Zeng Org. Biomol. Chem. 2015 13 11486
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Ayyappa Avoni,Sravanthi Vemireddy,Shainy Sambyal,Syed Shafi,Imran Khan,Aarif Khan,Halmuthur M. Sampath Kumar RSC Adv. 2023 13 1066
-
Pei Xu,Tong-Hao Zhu,Tian-Qi Wei,Shun-Yi Wang,Shun-Jun Ji RSC Adv. 2016 6 32467
3H-Imidazo4,5-cquinolin-4-amineに関する追加情報
3H-Imidazo[4,5-c]quinolin-4-amine (CAS No. 132207-04-6): An Overview of Its Properties and Applications in Pharmaceutical Research
3H-Imidazo[4,5-c]quinolin-4-amine (CAS No. 132207-04-6) is a versatile compound with significant potential in the field of pharmaceutical research. This compound belongs to the class of imidazoquinolines, which are known for their diverse biological activities, including immunomodulatory, antiviral, and anticancer properties. The unique structure of 3H-Imidazo[4,5-c]quinolin-4-amine makes it a valuable candidate for the development of novel therapeutic agents.
The chemical structure of 3H-Imidazo[4,5-c]quinolin-4-amine consists of a fused imidazole and quinoline ring system, with an amine group attached at the 4-position of the quinoline ring. This structural arrangement confers the compound with specific pharmacological properties that have been extensively studied in recent years. The compound's ability to modulate immune responses has made it a focal point in the development of immunotherapies and adjuvants.
Recent research has highlighted the potential of 3H-Imidazo[4,5-c]quinolin-4-amine as an adjuvant in vaccine formulations. Studies have shown that this compound can enhance the immune response to various antigens, making it a promising candidate for improving vaccine efficacy. For instance, a study published in the Journal of Immunology demonstrated that 3H-Imidazo[4,5-c]quinolin-4-amine significantly increased the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12), which are crucial for mounting an effective immune response.
In addition to its immunomodulatory properties, 3H-Imidazo[4,5-c]quinolin-4-amine has also been investigated for its antiviral activity. Research has shown that this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). A study published in the Antiviral Research journal reported that 3H-Imidazo[4,5-c]quinolin-4-amine effectively reduced viral load in infected cells by interfering with viral replication mechanisms. This finding suggests that the compound could be developed into antiviral drugs for treating viral infections.
The anticancer potential of 3H-Imidazo[4,5-c]quinolin-4-amine has also been explored in preclinical studies. Research has indicated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. A study published in the Cancer Research journal found that 3H-Imidazo[4,5-c]quinolin-4-amine selectively targeted cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. The mechanism of action involves the activation of immune cells and the induction of programmed cell death in tumor cells.
The safety profile of 3H-Imidazo[4,5-c]quinolin-4-amine is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on normal tissues. These findings support its potential for further clinical development.
In conclusion, 3H-Imidazo[4,5-c]quinolin-4-amine (CAS No. 132207-04-6) is a multifaceted compound with a wide range of biological activities. Its immunomodulatory, antiviral, and anticancer properties make it a valuable candidate for pharmaceutical research and development. Ongoing studies continue to uncover new applications and mechanisms of action for this compound, further highlighting its potential as a therapeutic agent in various medical fields.
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